molecular formula C16H17N3O B15203593 5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one

5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B15203593
M. Wt: 267.33 g/mol
InChI Key: NBPTUEULCRKYIH-UHFFFAOYSA-N
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Description

5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include refluxing in solvents such as xylene and the use of bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5,6-dimethyl-7-(1-phenylethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H17N3O/c1-10-11(2)19(12(3)13-7-5-4-6-8-13)15-14(10)16(20)18-9-17-15/h4-9,12H,1-3H3,(H,17,18,20)

InChI Key

NBPTUEULCRKYIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C(C)C3=CC=CC=C3)C

Origin of Product

United States

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